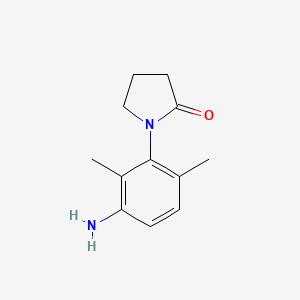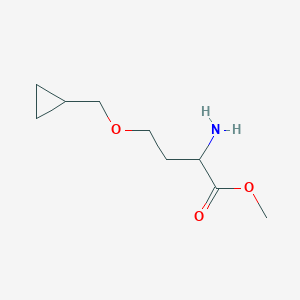
3-Isocyanato-1,1-dimethoxypropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isocyanato-1,1-dimethoxypropane is an organic compound characterized by the presence of an isocyanate group (N=C=O) and two methoxy groups (OCH3) attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isocyanato-1,1-dimethoxypropane typically involves the reaction of 1,1-dimethoxypropane with phosgene or a phosgene equivalent in the presence of a base. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Isocyanato-1,1-dimethoxypropane undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and water to form ureas, carbamates, and amides, respectively.
Substitution Reactions: The methoxy groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Reacts with the isocyanate group to form amides.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amides: Formed from the reaction with water.
Scientific Research Applications
3-Isocyanato-1,1-dimethoxypropane has several applications in scientific research:
Polymer Chemistry: Used as a building block for the synthesis of polyurethanes and other polymers.
Materials Science: Utilized in the development of advanced materials with specific properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and biomedical applications.
Industry: Employed in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 3-Isocyanato-1,1-dimethoxypropane involves the reactivity of the isocyanate group with nucleophiles. The isocyanate group can form covalent bonds with various nucleophiles, leading to the formation of stable products such as ureas, carbamates, and amides. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Hexamethylene diisocyanate: Another isocyanate compound used in the production of polyurethanes.
Isophorone diisocyanate: Used in the synthesis of high-performance coatings and elastomers.
Methylenediphenyl diisocyanate: Widely used in the production of rigid and flexible foams.
Uniqueness
3-Isocyanato-1,1-dimethoxypropane is unique due to the presence of both an isocyanate group and two methoxy groups, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
1211507-34-4 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
3-isocyanato-1,1-dimethoxypropane |
InChI |
InChI=1S/C6H11NO3/c1-9-6(10-2)3-4-7-5-8/h6H,3-4H2,1-2H3 |
InChI Key |
YWIVKPPTFNUTAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCN=C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


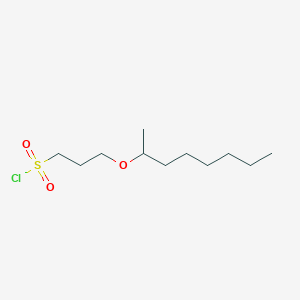

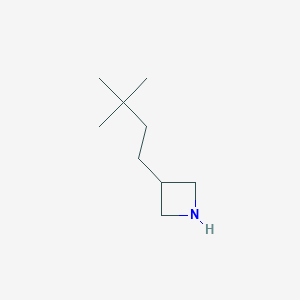
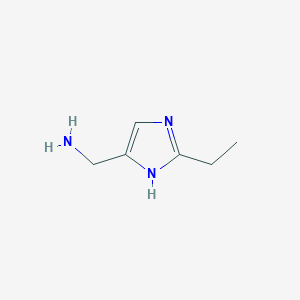
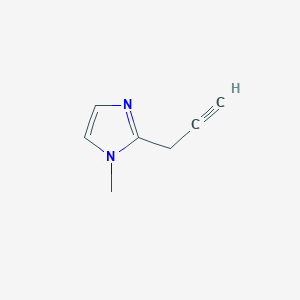
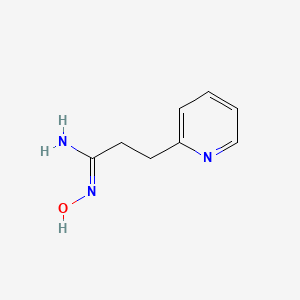
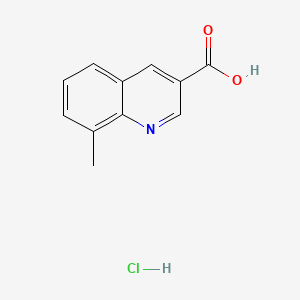
![[1-(4-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13622452.png)
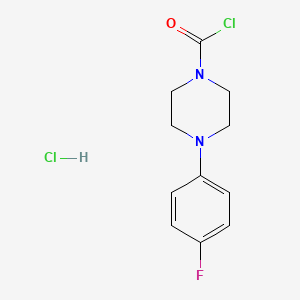
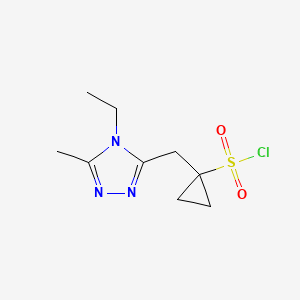
![5,6-Dimethyl-3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one](/img/structure/B13622471.png)

